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Compound of Interest

Compound Name: Coniine hydrobromide

CAS No.: 637-49-0

Cat. No.: B190822 Get Quote

Executive Summary
This technical guide analyzes the stereochemical differentiation between the enantiomers of

coniine (2-propylpiperidine), specifically focusing on their hydrobromide salts. While (S)-(+)-

coniine is the predominant alkaloid in Conium maculatum (poison hemlock), the non-natural

(R)-(-)-enantiomer exhibits significantly higher pharmacological potency and toxicity.[1] This

guide synthesizes physicochemical data, nicotinic acetylcholine receptor (nAChR) binding

kinetics, and toxicological profiles to support researchers in drug development and

neuropharmacology.

Chemical and Physical Profile
Coniine exists as two stereoisomers due to the chiral center at the C2 position of the piperidine

ring. The hydrobromide salt form is preferred in research applications for its enhanced stability

and crystallinity compared to the volatile free base.

Comparative Properties Table
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Property (S)-(+)-Coniine HBr (R)-(-)-Coniine HBr

IUPAC Name
(2S)-2-propylpiperidine

hydrobromide

(2R)-2-propylpiperidine

hydrobromide

CAS Number (Base) 458-88-8 5985-99-9

Molecular Formula C₈H₁₇N[2] · HBr C₈H₁₇N · HBr

Molecular Weight 208.14 g/mol 208.14 g/mol

Melting Point 211 °C (Needles) 211 °C (Needles)

Optical Rotation [α]²⁰D +8.4° (c=4.0, CHCl₃) -8.1° (c=4.0, CHCl₃)

Solubility Water, Ethanol, Chloroform Water, Ethanol, Chloroform

Natural Abundance Major alkaloid (>90%) Minor trace / Synthetic

Note on Stability: The hydrobromide salt prevents the oxidation and polymerization often

observed in the free base form upon exposure to air and light.

Pharmacology: Stereoselective nAChR Antagonism
The core pharmacological divergence between the enantiomers lies in their binding affinity to

the nicotinic acetylcholine receptor (nAChR). Coniine acts as a non-depolarizing

neuromuscular blocker, similar to curare, but with distinct stereoselective kinetics.

Mechanism of Action
Both enantiomers function as competitive antagonists at the postsynaptic nAChR. They bind to

the α-subunits of the receptor, preventing acetylcholine (ACh) from triggering the opening of the

ion channel. This blockade inhibits sodium ion influx, preventing end-plate potential generation

and leading to flaccid paralysis.
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Potency Rank Order
Research utilizing TE-671 cells (expressing human fetal nicotinic neuromuscular receptors) and

mouse bioassays has established a clear potency hierarchy:

Potency: (R)-(-)-coniine > (±)-racemate > (S)-(+)-coniine

The (R)-enantiomer is approximately 1.7x to 2x more potent than the natural (S)-enantiomer.

This stereoselectivity suggests that the spatial arrangement of the propyl group in the (R)-

configuration allows for a tighter fit within the hydrophobic pocket of the nAChR ligand-binding

domain.
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Figure 1: Competitive antagonism of nAChR by Coniine enantiomers. The (R)-isomer exhibits

stronger competitive inhibition.

Toxicology Profile
The toxicological data reinforces the pharmacological findings, with the (R)-enantiomer

demonstrating a lower lethal dose.
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Comparative Toxicity Data (Murine Models)[3]
Compound LD50 (mg/kg, i.v./bioassay) Relative Toxicity

(R)-(-)-Coniine 7.0 High (Reference)

(±)-Coniine (Racemate) 7.7 High

(S)-(+)-Coniine 12.1 Moderate

Clinical Implications:

Respiratory Failure: Death results from paralysis of the diaphragm.

Teratogenicity: Coniine is a known teratogen (causing arthrogryposis in livestock).[3] The

specific stereoselective contribution to teratogenicity remains an active area of investigation,

though both isomers cross the placental barrier.

Experimental Protocols
Protocol A: Synthesis and Isolation of Coniine
Hydrobromide
Target: Conversion of free base to stable HBr salt for analysis.

Materials:

Coniine free base (racemic or enantiopure)[1]

Hydrobromic acid (48% aq)

Ethanol (absolute)

Diethyl ether

Methodology:

Dissolution: Dissolve 1.0 g of Coniine free base in 10 mL of absolute ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9001585/
https://www.benchchem.com/product/b190822?utm_src=pdf-body
https://www.benchchem.com/product/b190822?utm_src=pdf-body
https://en.wikipedia.org/wiki/Coniine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutralization: Add 48% HBr dropwise with constant stirring. Monitor pH until neutral (pH

~7.0).

Validation: Use wet pH paper; avoid excess acid to prevent hygroscopic product formation.

Evaporation: Concentrate the solution under reduced pressure (rotary evaporator) at 40°C to

yield a crude solid.

Recrystallization:

Dissolve crude solid in minimal hot ethanol.

Add diethyl ether dropwise until slight turbidity is observed.

Cool to 4°C overnight to induce crystallization.

Filtration: Collect needles via vacuum filtration. Wash with cold ether.

Characterization:

Melting Point Check: Target 211°C.

Optical Rotation: Verify [α]D matches the specific enantiomer target (see Table 1).

Protocol B: Chiral Resolution (Validation of Purity)
Target: Confirming enantiomeric excess (ee) of the synthesized salt.

Workflow:

Derivatization: Convert HBr salt back to free base using 1M NaOH, extract into CH₂Cl₂.

Column: Chiralcel OD-H or equivalent polysaccharide-based stationary phase.

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

Detection: UV at 254 nm (if derivatized with benzoyl chloride) or Refractive Index (RI) for

native alkaloid.
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Implications for Drug Development
The distinct activity profile of (R)-(-)-coniine highlights the critical importance of chiral switching

in drug design.

Safety Margin: Using pure (S)-coniine (if therapeutic) would offer a wider safety margin than

the racemate.

Potency Optimization: If nAChR blockade is the desired therapeutic endpoint (e.g., in

controlled muscle relaxation), the (R)-isomer provides higher efficacy at lower doses.

Forensic Analysis: In forensic toxicology, distinguishing between accidental ingestion (plant

material, high S ratio) and malicious poisoning (synthetic racemate or pure R) requires chiral

separation capabilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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